molecular formula C15H16N2O B1320436 N-(4-Amino-2-methylphenyl)-3-methylbenzamide CAS No. 926194-81-2

N-(4-Amino-2-methylphenyl)-3-methylbenzamide

Cat. No.: B1320436
CAS No.: 926194-81-2
M. Wt: 240.3 g/mol
InChI Key: XVMUECRLOQVDFT-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-3-methylbenzamide is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Novel Crystalline Forms

  • Antagonist Applications : Novel crystalline forms of benzamide derivatives, related to N-(4-Amino-2-methylphenyl)-3-methylbenzamide, have been found effective as NK1/NK2 antagonists, treating a range of disorders like asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).

Synthesis and Molecular Docking

  • Antibacterial Properties : Benzamide derivatives have shown potent antibacterial properties, with specific compounds displaying significant minimum inhibitory concentration values against various bacterial strains (Ravichandiran, Premnath, & Vasanthkumar, 2015).

Potential Anticancer Agent

  • Cancer Treatment : A benzamide derivative has been identified as a potential anticancer agent, inhibiting kinesin spindle protein and inducing cellular death in cancer cells (Theoclitou et al., 2011).

Psycho- and Neurotropic Properties

  • Psychological and Neurological Effects : Certain benzamide compounds have shown specific sedative effects and considerable anti-amnesic and antihypoxic effects, making them promising for psychoactive treatments (Podolsky, Shtrygol’, & Zubkov, 2017).

Chemical Characterization and Analysis

  • Spectroscopic Characterization : Detailed spectroscopic studies, including NMR and IR, have been conducted to understand the structural and chemical properties of various benzamide derivatives (Al Mamari & Al Lawati, 2019).

Antioxidant Activity

  • Antioxidant Potential : Amino-substituted benzamides have been explored for their potential as antioxidants, with studies on their electrochemical oxidation mechanisms providing insights into their free radical scavenging activity (Jovanović et al., 2020).

Polymer Synthesis

  • Polymer Synthesis : Benzamide derivatives have been used in the synthesis of novel aromatic polyimides, contributing to advancements in polymer science (Butt et al., 2005).

Safety and Hazards

The safety information available indicates that “N-(4-Amino-2-methylphenyl)-3-methylbenzamide” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: Wash with plenty of water (P302+P352) .

Mechanism of Action

Biochemical Analysis

Cellular Effects

N-(4-Amino-2-methylphenyl)-3-methylbenzamide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the activity of inducible NO synthase in mouse RAW 264.7 cells . This modulation can lead to changes in cellular responses to external stimuli, affecting overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can result in altered metabolic pathways and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it may cause toxic or adverse effects. For instance, studies have shown that high doses of the compound can lead to cytotoxicity and apoptosis in certain cell lines . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These interactions can influence the compound’s bioavailability and effectiveness in biochemical reactions.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with specific biomolecules and influence its overall biochemical activity.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10-4-3-5-12(8-10)15(18)17-14-7-6-13(16)9-11(14)2/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMUECRLOQVDFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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